molecular formula C9H15N3S B8661568 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Cat. No.: B8661568
M. Wt: 197.30 g/mol
InChI Key: WHJCLPKGKRJGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a heterocyclic compound that features both a thiazole ring and a piperazine ring The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 2-bromoethyl thiazole with piperazine under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 1-(2-Thiazol-2-ylmethyl)piperazine
  • 1-(2-Thiazol-2-ylpropyl)piperazine
  • 1-(2-Thiazol-2-ylethyl)morpholine

Comparison: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-(2-Thiazol-2-ylmethyl)piperazine, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects. The presence of the piperazine ring, as opposed to the morpholine ring in 1-(2-Thiazol-2-ylethyl)morpholine, can also result in different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-(2-piperazin-1-ylethyl)-1,3-thiazole

InChI

InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2

InChI Key

WHJCLPKGKRJGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Boc-4-(2-oxo-2-thiazol-2-ylethyl)piperazine (5.0 g, 16.1 mmol) was dissolved in methanol (25 mL). To this solution, magnesium sulfate (2 g) was added, followed by p-tosylhydrazine (3.9 g, 20.2 mmol). The mixture was stirred for 48 h and then filtered, and the filtrate concentrated under vacuum. The residue (6.0 g, about 12 mmol) was redissolved in methanol (120 mL), and sodium triacetoxyborohydride (10.1 g, 48 mmol) was added. The mixture was heated to reflux overnight. The mixture was cooled to 0° C. and concentrated HCl (15 mL) slowly added. The mixture was allowed to warm to room temperature and stirred for 1 h. The mixture was concentrated to half the volume and placed on an SCX column (30 g, pretreated with 5% acetic acid in methanol) and washed with methanol (500 mL). The product was eluted with saturated ammonium hydroxide in methanol (500 mL) and the solvent removed under vacuum. The crude product was then purified by chromatography (SiO2, 12:1-4:1 CH2Cl2:CMA) to provide 1-(2-thiazol-2-ylethyl)piperazine (1.9 g, 57%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Six

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